(2R)-morpholine-2-carbaldehyde
CAS No.:
Cat. No.: VC18101686
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO2 |
|---|---|
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | (2R)-morpholine-2-carbaldehyde |
| Standard InChI | InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2/t5-/m1/s1 |
| Standard InChI Key | CADBWPMBEYCJFU-RXMQYKEDSA-N |
| Isomeric SMILES | C1CO[C@H](CN1)C=O |
| Canonical SMILES | C1COC(CN1)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Physical Properties
-
Molecular Formula: C₅H₉NO₂
-
Appearance: White to off-white solid
-
Solubility: Polar solvents (e.g., water, DMSO) due to the aldehyde and morpholine moieties .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | N/A |
| LogP (Partition Coefficient) | Estimated -1 (PubChem) |
Stereochemical Features
The R configuration at the 2-position ensures specific spatial orientation, influencing binding interactions in catalytic and biological systems. X-ray crystallography of related morpholine derivatives reveals chair conformations stabilized by weak C–H···O hydrogen bonds.
Synthesis and Synthetic Applications
Synthesis Strategies
(2R)-Morpholine-2-carbaldehyde is synthesized via:
-
Chiral Resolution: Separation of racemic mixtures using chiral stationary phases in HPLC .
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity during morpholine ring formation .
-
Functional Group Interconversion: Oxidation of (2R)-morpholine-2-methanol using TEMPO/BIAB systems .
Table 2: Representative Synthetic Routes
| Method | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Petasis Methylenation | 30–41 | Cp₂TiMe₂, toluene, 80°C | |
| Hydroboration-Oxidation | 65–71 | BH₃·SMe₂, NaOH, H₂O₂ |
Role in Organic Synthesis
-
Intermediate for Pharmaceuticals: Used in prokineticin receptor antagonists for neurological disorders .
-
Chiral Building Block: Key precursor for morpholine-proline chimeras in peptidomimetic design .
Biological and Pharmacological Applications
Catalytic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume